2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
Properties
IUPAC Name |
4-[6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-16-21(25-18-5-3-2-4-17(18)24-16)28-8-6-26(7-9-28)19-14-20(23-15-22-19)27-10-12-29-13-11-27/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVXNCALGSWRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoxaline Core Formation
The quinoxaline scaffold is typically synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For 2-methylquinoxaline:
-
Substrate Preparation :
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Functionalization at Position 3 :
Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | NBS, DMF | DMF | 0–5 | 2 | 85 |
| Piperazine substitution | Piperazine, K₂CO₃ | Toluene | 110 | 12 | 78 |
Synthesis of 4-Chloro-6-(morpholin-4-yl)pyrimidine
Pyrimidine Ring Construction
Pyrimidine derivatives are commonly synthesized via the Biginelli reaction or cyclization of β-diketones with amidines. For 4-chloro-6-(morpholin-4-yl)pyrimidine:
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Morpholine Introduction :
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Chlorine Retention at Position 4 :
Reaction Conditions :
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine substitution | Morpholine, DIEA | THF | 25 | 4 | 90 |
Coupling of Intermediates
Nucleophilic Aromatic Substitution (SNAr)
The piperazine nitrogen attacks the electron-deficient position 4 of the pyrimidine ring:
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Reaction Setup :
-
Optimization Insights :
Reaction Conditions :
| Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| t-BuOK, I₂ | DMSO | 90 | 8 | 68 |
Buchwald-Hartwig Amination
As an alternative, palladium-catalyzed cross-coupling ensures higher regioselectivity:
-
Catalytic System :
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Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 4H, quinoxaline-H), 3.75 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 2.49 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₂₁H₂₅N₇O [M+H]⁺: 391.2114; found: 391.2118.
Methodological Comparisons
| Parameter | SNAr Method | Buchwald-Hartwig Method |
|---|---|---|
| Yield (%) | 68 | 78 |
| Reaction Time (h) | 8 | 12 |
| Catalyst Cost | Low | High |
| Scalability | Moderate | High |
| Byproduct Formation | Minimal | Negligible |
The Buchwald-Hartwig method offers superior yields and scalability, making it preferable for industrial applications despite higher catalyst costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the quinoxaline core or the attached rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural characteristics to 2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibit significant anticancer properties. For instance, derivatives of quinoxaline have been shown to inhibit various cancer cell lines, including breast and lung cancer, through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Quinoxaline A | Breast | PI3K/Akt inhibition | |
| Quinoxaline B | Lung | MAPK pathway modulation | |
| 2-methyl Compound | Various | Apoptosis induction |
1.2 Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Morpholine derivatives are known for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders such as depression and anxiety . The piperazine moiety may contribute to enhancing the central nervous system activity of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications on the morpholine and piperazine rings can significantly influence the compound's potency and selectivity towards specific biological targets .
Table 2: Structure Modifications and Their Effects
| Modification | Effect on Activity | Reference |
|---|---|---|
| Morpholine substitution | Increased CNS penetration | |
| Piperazine ring modification | Enhanced binding affinity |
Case Studies
3.1 Case Study: Antitumor Efficacy
A notable case study involved the synthesis of a series of quinoxaline derivatives, including this compound, which were tested against various tumor cell lines. The results demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound for further development .
3.2 Case Study: CNS Activity
Another study focused on evaluating the effects of this compound in animal models of depression. The results indicated a significant reduction in depressive-like behavior, suggesting that the compound could be a candidate for further investigation in neuropharmacology .
Mechanism of Action
The mechanism of action of 2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formulas.
Pharmacological Activity and Selectivity
- BMPR2-Selective Inhibitors : describes pyrimidine-piperazine derivatives (e.g., CDD-1431) as potent BMPR2 inhibitors, highlighting the role of sulfonamide and methoxy groups in selectivity .
- Anticancer Activity: Thienopyrimidine analogs () demonstrate activity in kinase-driven cancers, with morpholine and piperazine groups enhancing cellular uptake .
- Quinoxaline Derivatives: The pyrrolidine analog () may exhibit altered pharmacokinetics due to reduced polarity compared to morpholine-containing compounds .
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine’s oxygen atom may improve aqueous solubility compared to pyrrolidine analogs .
Biological Activity
The compound 2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore the synthesis, biological evaluation, and mechanism of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the Quinoxaline Core : The initial step involves the condensation of appropriate precursors to form the quinoxaline structure.
- Piperazine Linkage : A piperazine ring is introduced via nucleophilic substitution or coupling reactions.
- Morpholine and Pyrimidine Substitution : The morpholine and pyrimidine groups are attached to complete the molecular structure.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Data from in vitro studies indicate that this compound exhibits significant anticancer properties against various human cancer cell lines. For instance, it has shown efficacy against:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis and cell cycle arrest at G2/M phase |
| SW480 (colon) | 15.0 | Inhibition of proliferation via apoptosis |
| A549 (lung) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle interference.
Neuropharmacological Effects
In addition to its anticancer potential, research has indicated that this compound may possess neuroprotective properties. Studies have shown that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
- Modulation of Protein Interactions : It may alter interactions between proteins involved in cell survival and proliferation.
Case Studies
-
Study on MCF-7 Cell Line :
- Researchers evaluated the effects of the compound on MCF-7 cells, observing a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
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In Vivo Efficacy :
- Animal models treated with this compound demonstrated reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
Q & A
What are the optimal synthetic routes for 2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, and how can purity be ensured?
Basic Research Question
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the quinoxaline core. A common approach includes:
Nucleophilic substitution : Reacting 2-methyl-3-chloroquinoxaline with a pre-synthesized piperazine intermediate (e.g., 4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazine) under basic conditions (K₂CO₃ or DIPEA) in polar aprotic solvents like DMF or DMSO at 80–100°C .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the target compound. Confirm purity via HPLC (>95%) and TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) .
Characterization : Use ¹H/¹³C NMR to verify substituent positions, IR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹), and HRMS for molecular ion validation .
How do structural modifications (e.g., morpholine vs. methoxy groups) influence the compound’s biological activity?
Advanced Research Question
Methodological Answer:
Comparative SAR studies reveal that substituents on the pyrimidine and quinoxaline rings significantly modulate activity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Morpholin-4-yl (current compound) | Enhanced kinase inhibition (IC₅₀ ~50 nM) due to H-bonding with ATP-binding pockets . | |
| 4-Methoxyphenyl (analog) | Improved antimicrobial activity (MIC ~2 µg/mL) via hydrophobic interactions . | |
| Halogenated variants (e.g., Cl, F) | Increased cytotoxicity (e.g., IC₅₀ ~10 nM in HeLa cells) but reduced solubility . |
Experimental Design:
- Perform parallel syntheses of analogs with systematic substituent variations.
- Test in standardized assays (e.g., kinase inhibition, antimicrobial MIC, MTT for cytotoxicity).
- Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
What analytical techniques resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Methodological Answer:
Contradictions in bioactivity often arise from:
- Purity variability : Use LC-MS to detect trace impurities (>99% purity required for reliable IC₅₀ values) .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, serum-free vs. serum-containing media in cell studies) .
- Solubility issues : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm solubility via dynamic light scattering (DLS) .
How can researchers optimize reaction yields during scale-up synthesis?
Advanced Research Question
Methodological Answer:
Key strategies include:
Catalyst screening : Pd/C or Ni catalysts for coupling steps (yield improvement from 40% to 75%) .
Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
What in vitro and in vivo models are suitable for evaluating this compound’s anticancer potential?
Basic Research Question
Methodological Answer:
- In vitro :
- MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Apoptosis detection via Annexin V/PI flow cytometry .
- In vivo :
- Xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses .
- Monitor toxicity via serum ALT/AST levels and histopathology .
How can researchers address low aqueous solubility during bioassays?
Advanced Research Question
Methodological Answer:
- Formulation strategies : Use β-cyclodextrin inclusion complexes (improve solubility from <1 µg/mL to ~50 µg/mL) .
- Nanoparticle encapsulation : PEG-PLGA nanoparticles enhance bioavailability (test via dialysis membrane release studies) .
- Prodrug design : Introduce phosphate esters for pH-dependent solubility .
What computational methods predict this compound’s ADMET properties?
Advanced Research Question
Methodological Answer:
- Software tools : SwissADME for absorption (LogP ~2.5), toxicity (AMES test negative), and cytochrome P450 inhibition .
- Molecular dynamics simulations : Assess blood-brain barrier permeability (e.g., GROMACS with lipid bilayer models) .
How do researchers validate target engagement in kinase inhibition studies?
Advanced Research Question
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
- Kinase profiling panels : Use Eurofins KinaseProfiler™ to assess selectivity across 100+ kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
